molecular formula C8H5BrIN3S B13705065 2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole CAS No. 830-75-1

2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole

Cat. No.: B13705065
CAS No.: 830-75-1
M. Wt: 382.02 g/mol
InChI Key: JHZBDUYWMCBEFM-UHFFFAOYSA-N
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Description

2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-iodoaniline with thiocarbonyl compounds under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iron(III) chloride (FeCl3) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for use in the development of organic semiconductors and other electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(5-chloro-2-iodophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(5-bromo-2-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and iodine atoms, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

830-75-1

Molecular Formula

C8H5BrIN3S

Molecular Weight

382.02 g/mol

IUPAC Name

5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5BrIN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

JHZBDUYWMCBEFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN=C(S2)N)I

Origin of Product

United States

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